

In-Depth Technical Guide: Estrogen Receptor-IN-1 (Compound 16)

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Compound of Interest

Compound Name: *Estrogen receptor-IN-1*

Cat. No.: *B12401403*

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Abstract

This technical guide provides a detailed overview of **Estrogen Receptor-IN-1**, a silane-containing phenol derivative identified as a modulator of estrogen receptor (ER) activity. This document collates the available biochemical data, outlines the experimental protocols for its characterization, and visualizes its presumed mechanism of action and experimental evaluation. **Estrogen Receptor-IN-1** demonstrates inhibitory effects on both estrogen receptor alpha (ER α) and estrogen receptor beta (ER β) isoforms, with differential potency. The information presented herein is derived from the primary scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of endocrinology, oncology, and medicinal chemistry.

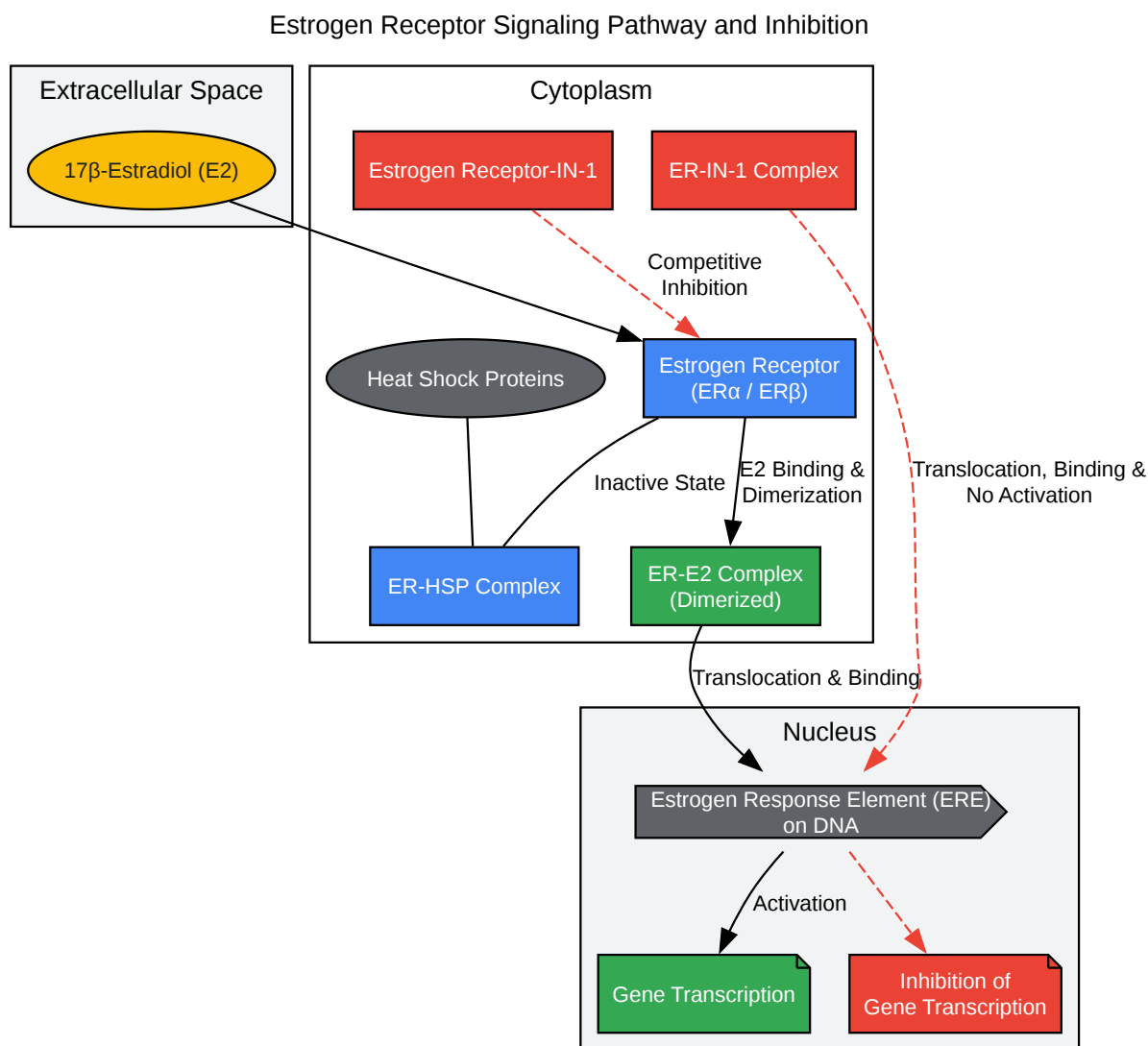
Core Compound Properties and Mechanism of Action

Estrogen Receptor-IN-1, also referred to as compound 16 in the primary literature, is a synthetic molecule designed to investigate the structure-activity relationship of 4-phosphinophenol derivatives and their isosteres.^[1] As a silane derivative, it serves as a less hydrophobic structural analogue to more potent phosphine borane-containing ER antagonists.

The primary mechanism of action of **Estrogen Receptor-IN-1** is the competitive inhibition of estrogen receptors. By binding to the ligand-binding domain of ER α and ER β , it prevents the binding of the natural ligand, 17 β -estradiol (E2), thereby modulating the transcriptional activity of these nuclear receptors. This inhibition disrupts the downstream signaling pathways that are dependent on estrogen receptor activation, which play critical roles in cell proliferation and gene expression.

Signaling Pathway

The following diagram illustrates the canonical estrogen receptor signaling pathway and the point of intervention by **Estrogen Receptor-IN-1**.



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Caption: Inhibition of the estrogen receptor signaling pathway by **Estrogen Receptor-IN-1**.

Quantitative Data

The inhibitory potency of **Estrogen Receptor-IN-1** against both ERα and ERβ has been quantified through competitive binding assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Compound	Target	IC50 (μM)
Estrogen Receptor-IN-1 (Compound 16)	ERα	13
Estrogen Receptor-IN-1 (Compound 16)	ERβ	5

Data sourced from Saito H, et al. Bioorg Med Chem. 2020.[1]

Experimental Protocols

The characterization of **Estrogen Receptor-IN-1** was performed using a competitive binding assay. The following is a detailed description of the methodology employed.

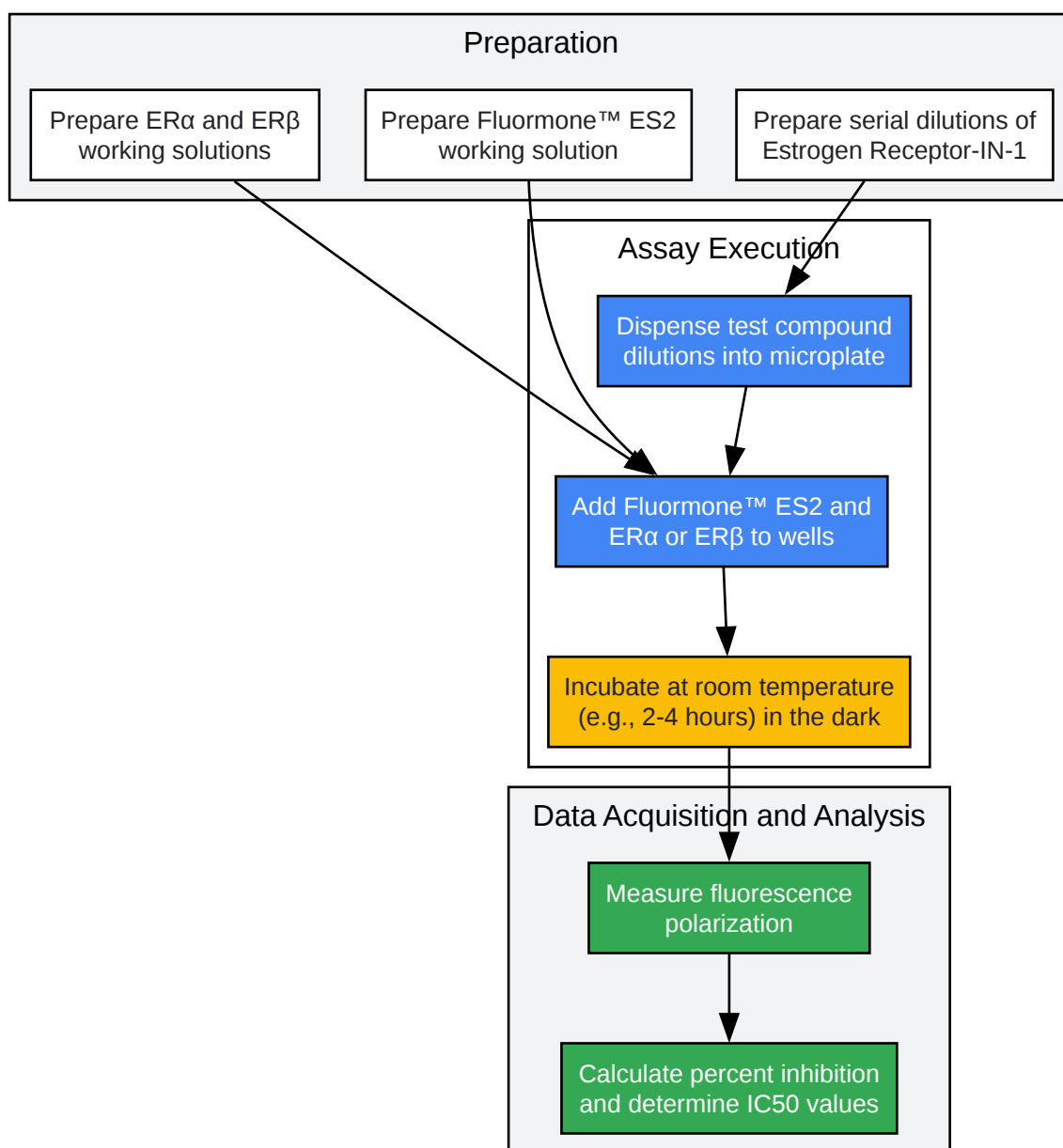
Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the ability of a test compound to compete with a fluorescently labeled estrogen ligand for binding to the estrogen receptor. A decrease in the fluorescence polarization signal indicates displacement of the fluorescent ligand by the test compound.

Materials:

- Estrogen Receptor α and β, ligand-binding domain (LBD)
- Fluormone™ ES2 (fluorescently labeled estradiol)
- ERα and ERβ screening buffers
- Test compound (**Estrogen Receptor-IN-1**)
- Control compounds (e.g., 17β-estradiol)
- Microplates (e.g., 384-well black, low-volume)
- Plate reader capable of fluorescence polarization measurements

Workflow Diagram:



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Caption: Workflow for the Estrogen Receptor competitive binding assay.

Detailed Procedure:

- Preparation of Reagents:
 - Reconstitute and dilute the ER α and ER β LBD and Fluormone™ ES2 in their respective screening buffers to the desired working concentrations as per the manufacturer's

instructions.

- Prepare a stock solution of **Estrogen Receptor-IN-1** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the **Estrogen Receptor-IN-1** stock solution to generate a range of concentrations for testing.
- Assay Plate Setup:
 - To the wells of a 384-well microplate, add the serially diluted **Estrogen Receptor-IN-1**.
 - Include control wells containing only the vehicle (e.g., DMSO) for maximum fluorescence polarization signal and wells with a known ER antagonist for minimum signal.
- Reaction and Incubation:
 - Add the working solutions of ER α or ER β and Fluormone™ ES2 to all wells.
 - Seal the plate and incubate at room temperature for a specified period (e.g., 2-4 hours), protected from light, to allow the binding reaction to reach equilibrium.
- Data Acquisition and Analysis:
 - Measure the fluorescence polarization of each well using a compatible plate reader.
 - Calculate the percent inhibition for each concentration of **Estrogen Receptor-IN-1** relative to the high and low controls.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Conclusion

Estrogen Receptor-IN-1 is a valuable tool compound for studying the structure-activity relationships of estrogen receptor modulators. Its inhibitory activity against both ER α and ER β , with a preference for ER β , provides a basis for the further design of more potent and selective ER antagonists. The experimental protocols detailed in this guide offer a standardized approach for the in vitro characterization of similar compounds. Further research is warranted

to elucidate the in-cell and in-vivo efficacy and the precise molecular interactions of **Estrogen Receptor-IN-1** with the estrogen receptors.

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References

- 1. Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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